molecular formula C16H16O2 B1357933 4-(4-Isopropylphenoxy)benzaldehyde CAS No. 61343-86-0

4-(4-Isopropylphenoxy)benzaldehyde

Cat. No.: B1357933
CAS No.: 61343-86-0
M. Wt: 240.3 g/mol
InChI Key: CCHLJWKIPGOLAP-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenoxy)benzaldehyde is an organic compound with the molecular formula C16H16O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopropylphenoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

4-(4-Isopropylphenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key enzymes that it interacts with is 4-hydroxymandelate synthase, which is involved in the biosynthesis of benzaldehyde derivatives . This interaction is crucial for the enzymatic production of benzaldehyde from l-phenylalanine. Additionally, this compound may interact with other enzymes involved in the metabolism of aromatic compounds, influencing the overall metabolic flux and the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For example, its interaction with 4-hydroxymandelate synthase involves binding to the active site of the enzyme, leading to changes in its catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as 4-hydroxymandelate synthase, which plays a role in the biosynthesis of benzaldehyde derivatives . These interactions can influence the overall metabolic flux and the levels of various metabolites, thereby affecting the metabolic state of the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Isopropylphenoxy)benzaldehyde can be synthesized through a two-step, one-pot reduction/cross-coupling procedure. This method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents . The reaction conditions typically involve the use of organolithium reagents and palladium catalysts.

Industrial Production Methods

the principles of green chemistry, such as using less toxic reagents and producing less waste, are often applied in industrial settings to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(4-Isopropylphenoxy)benzoic acid.

    Reduction: 4-(4-Isopropylphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Isopropylphenoxy)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

4-(4-Isopropylphenoxy)benzaldehyde can be compared with other benzaldehyde derivatives:

    4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of an isopropylphenoxy group. It is more polar and has different reactivity.

    4-Methoxybenzaldehyde: Contains a methoxy group, which is an electron-donating group, making the aromatic ring more reactive towards electrophilic substitution.

    4-Nitrobenzaldehyde: Contains a nitro group, which is an electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution.

The uniqueness of this compound lies in its isopropylphenoxy group, which provides steric hindrance and affects the compound’s reactivity and physical properties.

Properties

IUPAC Name

4-(4-propan-2-ylphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHLJWKIPGOLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610171
Record name 4-[4-(Propan-2-yl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61343-86-0
Record name 4-[4-(Propan-2-yl)phenoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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